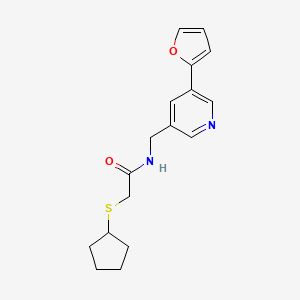

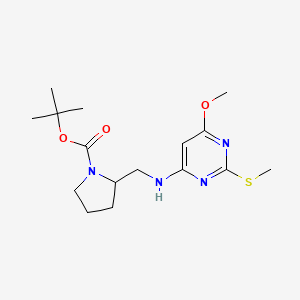

![molecular formula C17H23N3O B2897881 N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide CAS No. 1436150-67-2](/img/structure/B2897881.png)

N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide, also known as JNJ-40411813, is a potent and selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in regulating sleep, wakefulness, and appetite.

Applications De Recherche Scientifique

Nonlinear Optical Materials

N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide and related compounds have been studied for their potential in nonlinear optical materials. These materials show significant bonding changes in the polyene chain, which are consistent with the electron-donating properties of their groups. Such compounds are precursors to novel nonlinear optical chromophores, relevant for assessing the impact of donor strength and conjugation on bond-length alternation, crystal packing, and aggregation (Gainsford, Bhuiyan, & Kay, 2008).

Synthesis and Production

There has been research on practical processes for synthesizing derivatives of N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide, starting from basic components like piperazine. Such research details methods to remove unwanted by-products and maximize the yield of the desired product, which is crucial for industrial-scale production (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).

Antimicrobial Applications

Derivatives of N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide have been investigated for their antimicrobial activities. Studies have shown these compounds to be more effective against fungi than bacteria, with certain structural features like the 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring impacting their anticandidal activity (Mokhtari & Pourabdollah, 2013).

Biological Evaluation

The biological evaluation of similar compounds has been conducted, focusing on their effects on mucin biosynthesis, which can provide insights into their potential gastric mucosal protective actions (Ichikawa, Ishihara, Saigenji, & Hotta, 1994).

Synthesis for Antitumor and Antioxidant Activities

Research has also been conducted on the synthesis of cyanoacetamide derivatives, including N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide, for their potential antitumor and antioxidant activities. These studies provide insights into novel synthetic pathways and the biological activities of these compounds (Bialy & Gouda, 2011).

Propriétés

IUPAC Name |

N-(cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-13-6-5-7-15(14(13)2)16-8-3-4-11-20(16)12-17(21)19-10-9-18/h5-7,16H,3-4,8,10-12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHZJALJFTZUOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCCCN2CC(=O)NCC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

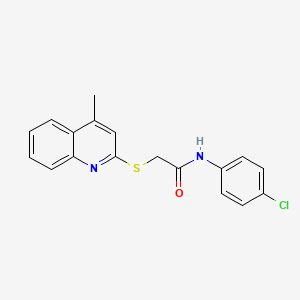

![N-(4-ethylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2897798.png)

![1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine](/img/structure/B2897800.png)

![1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2897801.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)

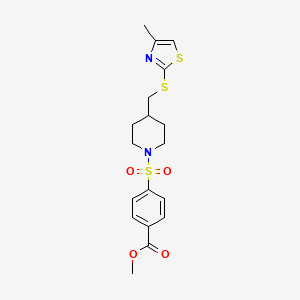

![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)

![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)

![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)